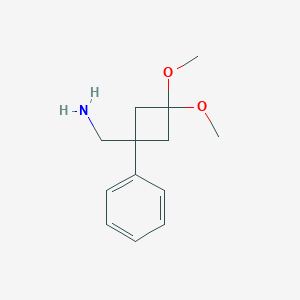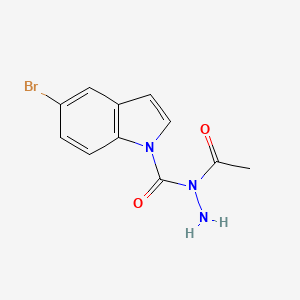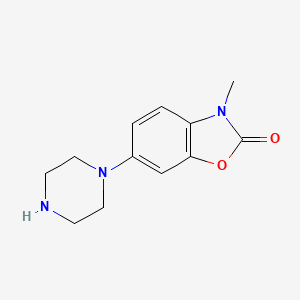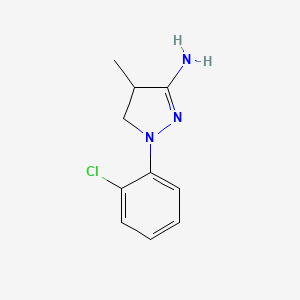
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine is a chemical compound with a unique structure that includes a cyclobutane ring substituted with methoxy groups and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxy-1-phenylcyclobutyl)methanamine typically involves the following steps:
Formation of 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile: This intermediate is prepared by reacting benzyl cyanide with 1,3-dibromo-2,2-dimethoxypropane in the presence of sodium hydride and N,N-dimethylformamide (DMF) as a solvent.
Reduction to this compound: The nitrile group in the intermediate is reduced to an amine using hydrogenation or other suitable reducing agents.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methoxy groups and the amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,3-Dimethoxy-1-phenylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethoxy-1-methylcyclobutyl)methanamine: This compound has a similar structure but with a methyl group instead of a phenyl group.
(3,3-Difluoro-1-phenylcyclobutyl)methanamine: This compound features fluorine atoms instead of methoxy groups.
Uniqueness
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(3,3-dimethoxy-1-phenylcyclobutyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-15-13(16-2)8-12(9-13,10-14)11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3 |
Clave InChI |
ZAJZJSHLVJOXDI-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC(C1)(CN)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)

![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)

![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)

![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)



![4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile](/img/structure/B13881315.png)
![Ethyl 2-ethoxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13881327.png)


